molecular formula C21H25NO5S B442972 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B442972
M. Wt: 403.5g/mol
InChI Key: XXEHSBZPOHEQAK-UHFFFAOYSA-N
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Description

3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can be achieved through a multi-step process involving the following key steps:

    Formation of the Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Core: This can be synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis.

    Introduction of the Benzothienyl Group: The benzothienyl group can be introduced through a Friedel-Crafts acylation reaction using 6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene as the starting material.

    Coupling Reaction: The final step involves coupling the benzothienyl derivative with the bicyclic core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothienyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Possible applications in the treatment of diseases due to its unique structure and functional groups.

Industry

    Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures.

    Benzothiophene Derivatives: Compounds with the benzothiophene moiety.

Uniqueness

The uniqueness of 3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its combination of a bicyclic core with a benzothienyl group, providing a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5g/mol

IUPAC Name

3-[(6-ethyl-3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H25NO5S/c1-3-10-4-7-13-14(8-10)28-19(17(13)21(26)27-2)22-18(23)15-11-5-6-12(9-11)16(15)20(24)25/h5-6,10-12,15-16H,3-4,7-9H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

XXEHSBZPOHEQAK-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4CC(C3C(=O)O)C=C4

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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